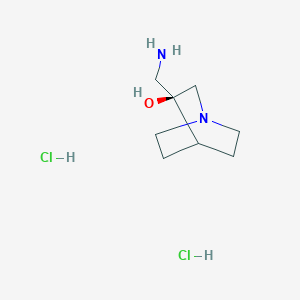
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoic acid core with a trifluoroethylamino sulfonyl group attached, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoroethylamine and sulfonyl chloride under controlled conditions. The process may include steps such as:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: using sulfonyl chlorides to attach the sulfonyl group.
Trifluoroethylation: to introduce the trifluoroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid core or the trifluoroethylamino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in the position and nature of the amino group.
Benzoic acid, 4-[(2,2,2-trifluoroethyl)amino]-: Similar structure but lacks the sulfonyl group.
Uniqueness
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is unique due to the presence of both the trifluoroethylamino and sulfonyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F3NO4S |
|---|---|
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-6(2-4-7)8(14)15/h1-4,13H,5H2,(H,14,15) |
Clé InChI |
CWFVRENNVRQCSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride](/img/structure/B8785981.png)


